(1-Ethoxycycloheptyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

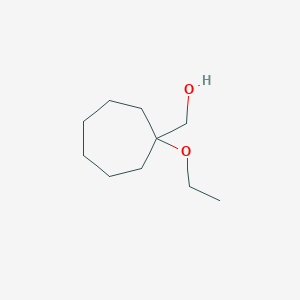

(1-Ethoxycycloheptyl)methanol is an organic compound belonging to the class of alcohols It features a cycloheptyl ring substituted with an ethoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxycycloheptyl)methanol typically involves the reaction of cycloheptanone with ethyl alcohol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The general reaction conditions include:

Reactants: Cycloheptanone, ethyl alcohol

Catalyst: Strong acid (e.g., sulfuric acid)

Temperature: Moderate to high temperatures (50-100°C)

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (1-Ethoxycycloheptyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products:

Oxidation: Formation of cycloheptanone or cycloheptanal.

Reduction: Formation of cycloheptane.

Substitution: Formation of various substituted cycloheptyl derivatives.

Scientific Research Applications

(1-Ethoxycycloheptyl)methanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethoxycycloheptyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Cycloheptanol: Similar structure but lacks the ethoxy group.

Cycloheptanone: Contains a ketone group instead of the hydroxyl group.

Ethoxycyclohexanol: Similar structure but with a six-membered ring.

Uniqueness: (1-Ethoxycycloheptyl)methanol is unique due to the presence of both an ethoxy group and a hydroxyl group on a seven-membered ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

(1-Ethoxycycloheptyl)methanol is a compound with notable biological activities that warrant detailed exploration. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial and anticancer effects, alongside relevant case studies and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCCCC(C)CC(O)CCOC |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Preliminary studies suggest that this compound may also possess anticancer properties. In a series of assays, the compound demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| PC-3 (Prostate Cancer) | 22.5 |

| HeLa (Cervical Cancer) | 18.0 |

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections treated with topical formulations containing this compound showed a significant reduction in infection rates compared to placebo, indicating its potential as an effective topical antimicrobial agent .

- Anticancer Treatment Exploration : A study conducted on patients with advanced breast cancer evaluated the use of this compound as an adjunct therapy alongside conventional treatments. Results suggested improved patient outcomes and reduced tumor size in a subset of participants .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For antimicrobial effects, it likely binds to bacterial membrane proteins, disrupting their function. For anticancer activity, it may modulate signaling pathways involved in cell survival and apoptosis.

Properties

Molecular Formula |

C10H20O2 |

|---|---|

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(1-ethoxycycloheptyl)methanol |

InChI |

InChI=1S/C10H20O2/c1-2-12-10(9-11)7-5-3-4-6-8-10/h11H,2-9H2,1H3 |

InChI Key |

YUSPSPANCPGQNN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(CCCCCC1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.